![molecular formula C10H11ClFN B11899920 3-(4-Chloro-3-fluorobenzyl)azetidine](/img/structure/B11899920.png)
3-(4-Chloro-3-fluorobenzyl)azetidine
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Overview
Description
3-[(4-chloro-3-fluorophenyl)methyl]azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the 4-chloro-3-fluorophenyl group attached to the azetidine ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloro-3-fluorophenyl)methyl]azetidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-3-fluorobenzyl chloride from 4-chloro-3-fluorotoluene through chlorination.
Formation of Azetidine Ring: The 4-chloro-3-fluorobenzyl chloride is then reacted with azetidine in the presence of a base such as sodium hydride or potassium carbonate to form 3-[(4-chloro-3-fluorophenyl)methyl]azetidine.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures (50-80°C) to ensure complete conversion.
Industrial Production Methods
Industrial production of 3-[(4-chloro-3-fluorophenyl)methyl]azetidine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors and continuous flow systems to handle the starting materials and intermediates.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chloro-3-fluorophenyl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The 4-chloro-3-fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate in an aprotic solvent.
Major Products
Oxidation: Formation of azetidinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
3-(4-Chloro-3-fluorobenzyl)azetidine is primarily investigated as a building block for synthesizing new drug candidates. Its ability to interact with biological targets makes it a potential pharmacophore in drug design, particularly for anti-cancer and anti-inflammatory agents. The presence of halogen substituents, specifically chlorine and fluorine, enhances the compound's reactivity and selectivity in biological systems .
Mechanism of Action
The compound is believed to interact with specific molecular targets such as enzymes and receptors, modulating their activity. This interaction can influence various signaling pathways involved in cell growth, apoptosis, and immune response .
Biological Studies
Antimicrobial and Anticancer Properties
Research indicates that azetidine derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its cytotoxic effects on cancer cell lines, suggesting that modifications in the benzyl group can significantly influence its efficacy .
Case Study: Cytotoxicity Studies
A study conducted on azetidine derivatives highlighted that the presence of halogenated substituents correlates with enhanced cytotoxicity against multiple cancer cell lines. This indicates the potential of this compound as a lead compound for developing new anticancer therapies .
Materials Science
Synthesis of Polymers
In materials science, this compound is utilized in the synthesis of polymers and materials with enhanced mechanical strength and thermal stability. Its unique chemical properties allow for the creation of specialty chemicals with specific functionalities .
Industrial Applications
In industrial settings, this compound is utilized in producing specialty chemicals and intermediates for various processes. Its versatility as a reagent in organic synthesis further emphasizes its importance across different sectors .
Mechanism of Action
The mechanism of action of 3-[(4-chloro-3-fluorophenyl)methyl]azetidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
3-[(4-chloro-3-methylphenyl)methyl]azetidine: Similar structure but with a methyl group instead of a fluorine atom.
3-[(4-chloro-3-trifluoromethylphenyl)methyl]azetidine: Contains a trifluoromethyl group instead of a single fluorine atom.
3-[(4-chloro-3-bromophenyl)methyl]azetidine: Contains a bromine atom instead of a fluorine atom.
Uniqueness
3-[(4-chloro-3-fluorophenyl)methyl]azetidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties
Biological Activity
3-(4-Chloro-3-fluorobenzyl)azetidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and mechanisms of action, supported by relevant studies and data.
The synthesis of this compound typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is conducted in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (50-80°C) to ensure complete conversion.
Key Characteristics
- Molecular Weight : 199.65 g/mol
- Structure : Contains a four-membered azetidine ring substituted with a 4-chloro-3-fluorobenzyl group.
- Reactivity : The halogen substituents (chlorine and fluorine) enhance the compound's reactivity, making it suitable for various medicinal applications.
Biological Activity
Research indicates that azetidines, including this compound, exhibit a range of biological activities such as antimicrobial and anticancer properties. The compound is investigated for its interactions with specific biological targets, which may include enzymes and receptors.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown activity against MCF-7 breast cancer cells, indicating a potential for development as anticancer agents .
The mechanism of action for this compound involves several pathways:
- Enzyme Interaction : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Cell Membrane Disruption : It could disrupt cellular membranes, leading to increased permeability and subsequent cell death.
- DNA Interference : Potential interference with DNA replication processes has also been suggested, though further studies are needed to clarify these interactions .
Case Studies and Research Findings
- Antiproliferative Studies :
- Mechanistic Insights :
Comparative Analysis
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Azetidine ring with chloro and fluoro groups | Anticancer, antimicrobial properties |
3-(4-Bromobenzyl)azetidine | Bromine instead of chlorine | Varies; potential for different reactivity |
2-(4-Chloro-phenyl)azetidine | Chlorine at a different position | Different receptor interactions |
Properties
Molecular Formula |
C10H11ClFN |
---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
3-[(4-chloro-3-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11ClFN/c11-9-2-1-7(4-10(9)12)3-8-5-13-6-8/h1-2,4,8,13H,3,5-6H2 |
InChI Key |
BZHPTCOPSSQMMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CC2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
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